molecular formula C16H21NO5S B2369402 5-{[Butyl(ethyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid CAS No. 899710-19-1

5-{[Butyl(ethyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid

Cat. No. B2369402
CAS RN: 899710-19-1
M. Wt: 339.41
InChI Key: ZNAUAGCDXWZECI-UHFFFAOYSA-N
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Description

“5-{[Butyl(ethyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid” is a compound with the molecular formula C16H21NO5S . It is also known as BCSB. Benzofuran compounds, such as this one, are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “5-{[Butyl(ethyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid” includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

The construction of benzofuran rings involves a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Physical And Chemical Properties Analysis

The predicted boiling point of “5-{[Butyl(ethyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid” is 508.1±60.0 °C and its predicted density is 1.272±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : Research has explored the synthesis of various chemical derivatives involving structures related to 5-{[Butyl(ethyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid. For instance, Gao et al. (2011) detailed the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, demonstrating the compound's versatility in creating new chemical entities (Gao, Liu, Jiang, & Li, 2011).
  • Crystal Structure Analysis : Studies such as those by Seo et al. (2011) and Choi et al. (2009) have analyzed the crystal structures of compounds closely related to 5-{[Butyl(ethyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid, highlighting the compound's potential for further structural and chemical exploration (Seo, Choi, Son, & Lee, 2011); (Choi, Seo, Son, & Lee, 2009).

Chemical Reactions and Mechanisms

  • Reactions and Transformations : Research such as that by Wilamowski et al. (1995) has delved into the reactions and transformations of compounds structurally similar to 5-{[Butyl(ethyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid, providing insights into potential reaction pathways and chemical behavior (Wilamowski, Krasodomski, Nowak, & Sepiol, 1995).
  • Novel Synthesis Methods : Innovative synthesis methods for creating compounds with structural similarities to 5-{[Butyl(ethyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid have been explored, as demonstrated by Beck et al. (1988) in their work on synthesizing 5-cyano-1H-pyrazole-4-carboxylic acid, ethyl esters (Beck, Ackmann, Staszak, & Wright, 1988).

Mechanism of Action

While the specific mechanism of action for “5-{[Butyl(ethyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid” is not mentioned in the search results, it is known that some substituted benzofurans have dramatic anticancer activities .

Future Directions

Benzofuran and its derivatives have drawn considerable attention in the field of medical research due to their wide range of biological and pharmacological activities . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

properties

IUPAC Name

5-[butyl(ethyl)sulfamoyl]-3-methyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c1-4-6-9-17(5-2)23(20,21)12-7-8-14-13(10-12)11(3)15(22-14)16(18)19/h7-8,10H,4-6,9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAUAGCDXWZECI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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